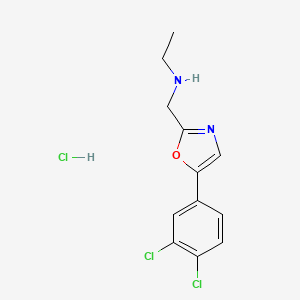
2-Oxazolemethanamine, 5-(3,4-dichlorophenyl)-N-ethyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolemethanamine, 5-(3,4-dichlorophenyl)-N-ethyl-, monohydrochloride is a chemical compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolemethanamine, 5-(3,4-dichlorophenyl)-N-ethyl-, monohydrochloride typically involves the formation of the oxazole ring followed by the introduction of the 3,4-dichlorophenyl and N-ethyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 3,4-dichlorophenyl group via electrophilic aromatic substitution.
Amine Alkylation: Alkylation of the amine group with ethyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolemethanamine, 5-(3,4-dichlorophenyl)-N-ethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole N-oxides using oxidizing agents.
Reduction: Reduction of the oxazole ring or the dichlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions on the oxazole ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Oxazolemethanamine, 5-(3,4-dichlorophenyl)-N-ethyl-, monohydrochloride would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Oxazolemethanamine derivatives: Compounds with similar oxazole structures but different substituents.
3,4-Dichlorophenyl derivatives: Compounds with the same phenyl group but different core structures.
Uniqueness
The uniqueness of 2-Oxazolemethanamine, 5-(3,4-dichlorophenyl)-N-ethyl-, monohydrochloride lies in its specific combination of the oxazole ring, dichlorophenyl group, and N-ethyl substitution, which may confer unique biological or chemical properties.
Properties
CAS No. |
64639-90-3 |
|---|---|
Molecular Formula |
C12H13Cl3N2O |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
N-[[5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H12Cl2N2O.ClH/c1-2-15-7-12-16-6-11(17-12)8-3-4-9(13)10(14)5-8;/h3-6,15H,2,7H2,1H3;1H |
InChI Key |
UPVKRWLATXDPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC=C(O1)C2=CC(=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















